molecular formula C4H10O2S B1661268 Ethanethiol, 2,2-dimethoxy- CAS No. 89055-43-6

Ethanethiol, 2,2-dimethoxy-

Cat. No. B1661268
CAS RN: 89055-43-6
M. Wt: 122.19 g/mol
InChI Key: NHSVBZUCAFSNBR-UHFFFAOYSA-N
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Description

“Ethanethiol, 2,2-dimethoxy-” also known as “2,2 - (Ethylenedioxy)diethanethiol” is a chemical compound with the linear formula: HSCH2CH2OCH2CH2OCH2CH2SH . It is also referred to by other synonyms such as 1,8-Dimercapto-3,6-dioxaoctane, DMDO™, 1,2-Bis(2-mercaptoethoxy)ethane, and 3,6-Dioxa-1,8-octane-dithiol .


Molecular Structure Analysis

The molecular structure of “Ethanethiol, 2,2-dimethoxy-” is represented by the linear formula: HSCH2CH2OCH2CH2OCH2CH2SH . The CAS Number is 14970-87-7 and it has a molecular weight of 182.30 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethanethiol, 2,2-dimethoxy-” include a refractive index of n20/D 1.509 (lit.), boiling point of 225 °C (lit.), and a density of 1.12 g/mL at 25 °C (lit.) .

Scientific Research Applications

Catalytic Oxidation of Ethanethiol

Ethanethiol is a subject of interest in the catalytic oxidation process. A study by Scott et al. (2019) examined the use of sodium cobalt(II) tetrasulfophthalocyanine in the oxidation of ethanethiol to diethyl disulfide. This research is significant in the context of petroleum, where the removal of sulfur compounds is crucial. The study indicates the potential of novel catalysts in oxidizing ethanethiol under alkali-free conditions, offering a promising approach to sulfur compound management in petroleum products (Scott, D., Myers, D. L., Hill, H. L., & Omadoko, O., 2019).

Conformational Changes in Ethanethiol Derivatives

Ohno et al. (2003) explored the conformational changes in 2-(N,N-Dimethylamino)ethanethiol. Their research revealed that this ethanethiol derivative exists in different forms (cation, zwitterion, or anion) depending on the pH conditions. The study highlights the significance of strong intramolecular hydrogen bonding in stabilizing these forms. This research provides insights into the chemical behavior of ethanethiol derivatives in various environments (Ohno, K., Matsumoto, S., Aida, M., & Matsuura, H., 2003).

Interaction with Other Compounds

Research by Dias et al. (2013) investigated the redox behavior of ethanethiol in wines, particularly its interaction with resveratrol and gallic acid. The study found that ethanethiol acts as both an antioxidant and oxidant in different contexts, influencing the total phenolic concentration and antioxidant activity in wines. This research is crucial in understanding the role of ethanethiol in wine preservation and quality (Dias, D., Guarda, A., Wiethan, B. A., Claussen, L. E., Bohrer, D., Carvalho, L. M., & Nascimento, P. C., 2013).

Ethanethiol in Environmental Studies

Vahlkamp et al. (1979) conducted a study on the inhibition of mitochondrial electron transfer by ethanethiol in rats. This research provides valuable insights into the toxicological effects of ethanethiol and its impact on cellular metabolic processes. Understanding the inhibitory effects of ethanethiol on mitochondrial function is essential for assessing its environmental and health implications (Vahlkamp, T., Meijer, A., Wilms, J., & Chamuleau, R., 1979).

Safety And Hazards

“Ethanethiol, 2,2-dimethoxy-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable and may cause an allergic skin reaction. It is harmful if swallowed or inhaled .

properties

IUPAC Name

2,2-dimethoxyethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2S/c1-5-4(3-7)6-2/h4,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSVBZUCAFSNBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CS)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564379
Record name 2,2-Dimethoxyethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanethiol, 2,2-dimethoxy-

CAS RN

89055-43-6
Record name 2,2-Dimethoxyethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethoxyethane-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AJ Harnoy, M Buzhor, E Tirosh, R Shaharabani… - …, 2017 - ACS Publications
Self-assembled nanostructures and their stimuli-responsive degradation have been recently explored to meet the increasing need for advanced biocompatible and biodegradable …
Number of citations: 31 pubs.acs.org
T Bus, C Englert, M Reifarth, P Borchers… - Journal of Materials …, 2017 - pubs.rsc.org
Cationic polymers play a crucial role within the field of gene delivery offering the possibility to circumvent (biological) barriers in an elegant way. However, polymers are accompanied …
Number of citations: 46 pubs.rsc.org
Y Yang, TL Ramos, J Heo, MD Green - Journal of membrane science, 2018 - Elsevier
Zwitterionic polymers have drawn significant attention for membrane-based separations due to their impressive hydrophilicity and antifouling properties. Here we demonstrated a novel …
Number of citations: 30 www.sciencedirect.com
S Zhang - 2013 - search.proquest.com
The overall emphasis of this dissertation research included two kinds of asymmetrically-functionalized nanoparticles with anisotropic distributions of chemical functionalities, three …
Number of citations: 6 search.proquest.com

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